molecular formula C12H27NO B4974174 6-(isobutylamino)-2-methyl-2-heptanol

6-(isobutylamino)-2-methyl-2-heptanol

Cat. No.: B4974174
M. Wt: 201.35 g/mol
InChI Key: XQYGYFPCJYWXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isobutylamino)-2-methyl-2-heptanol is a branched aliphatic alcohol-amine hybrid compound characterized by a heptanol backbone substituted with a methyl group at the 2-position and an isobutylamino group at the 6-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) and amino (-NH-) functional groups.

Properties

IUPAC Name

2-methyl-6-(2-methylpropylamino)heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-10(2)9-13-11(3)7-6-8-12(4,5)14/h10-11,13-14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGYFPCJYWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)CCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group and Volatility

  • This compound: The presence of both hydroxyl and amino groups increases hydrogen-bonding capacity, likely reducing volatility compared to purely alkyl or ether derivatives.
  • 2-Methyl-2-heptanol: Contains a single hydroxyl group, leading to higher polarity than alkanes but lower than amino-alcohol hybrids. In distillation models, it predominantly concentrates in the bottom stream (mole fraction ~0.0005–0.0104) due to low volatility .
  • 2-Methoxy-2-methylheptane (MMH) : An ether derivative with lower polarity, resulting in higher volatility. In distillate streams, MMH exhibits a mole fraction of ~0.00344–0.004, significantly lower than alkenes like 2-methyl-1-heptene .
  • 2-Methyl-1-heptene: A nonpolar alkene with high volatility, dominating distillate fractions (mole fraction ~0.822–0.9927) in separation processes .

Separation Efficiency in Distillation

The table below summarizes mole fraction distributions of analogous compounds in distillation models, based on simulations by Hussain and Lee (2021) :

Compound Functional Group Mole Fraction (Distillate) Mole Fraction (Bottom Stream)
2-Methyl-1-heptene Alkene 0.822–0.9927 0.051–0.0005
2-Methoxy-2-methylheptane Ether 0.00344–0.004 0.948–0.989
2-Methyl-2-heptanol Alcohol 0.0005–0.0104 0.0005–0.0104
This compound Alcohol-Amine Hybrid Not reported Inferred lower volatility

Note: Data for this compound is extrapolated from its alcohol counterpart (2-methyl-2-heptanol), with the amino group expected to further reduce volatility due to enhanced intermolecular interactions.

Key Research Findings

  • Polarity and Solubility: The amino group in this compound likely increases water solubility compared to 2-methyl-2-heptanol, though this may vary with pH due to amine protonation.
  • Thermal Stability: Ethers like MMH exhibit higher thermal stability in distillation (~0.948–0.989 in bottom streams) compared to alcohols, suggesting that this compound may require specialized conditions for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(isobutylamino)-2-methyl-2-heptanol
Reactant of Route 2
Reactant of Route 2
6-(isobutylamino)-2-methyl-2-heptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.